REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([NH:11][CH3:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=O.[C:13](O)(=[O:15])[CH3:14]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([C:6]([OH:8])=[CH:14][C:13](=[O:15])[N:11]2[CH3:12])=[CH:9][CH:10]=1
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(C(=O)O)=CC1)NC
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Name
|
|
Quantity
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37 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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37 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClC1=CC=C2C(=CC(N(C2=C1)C)=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |